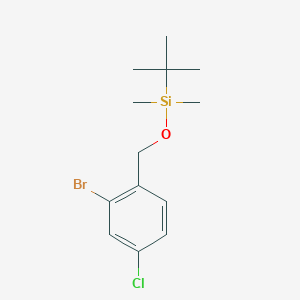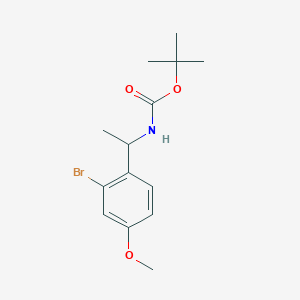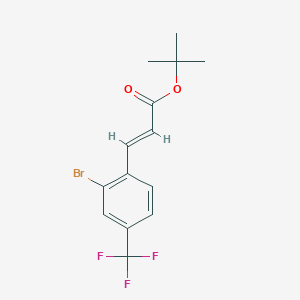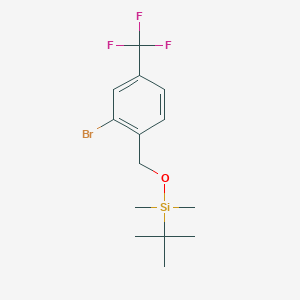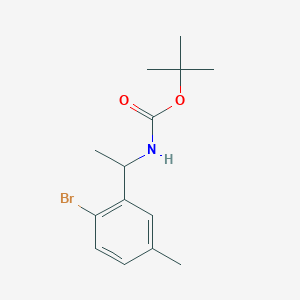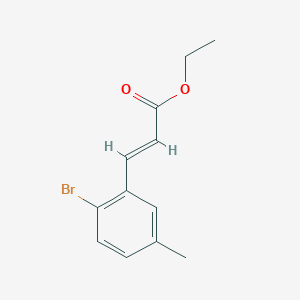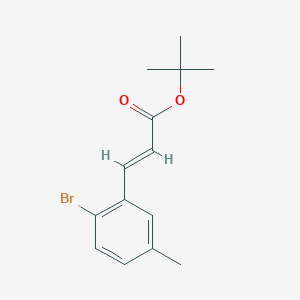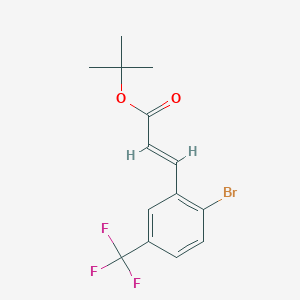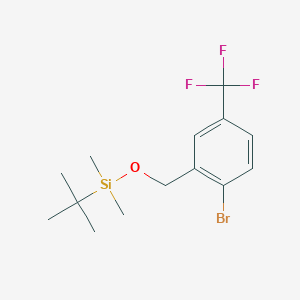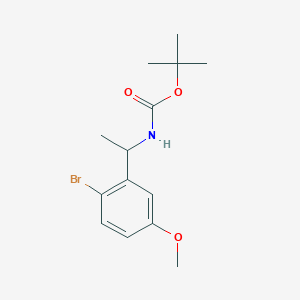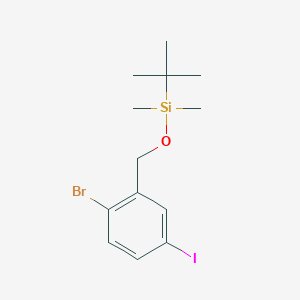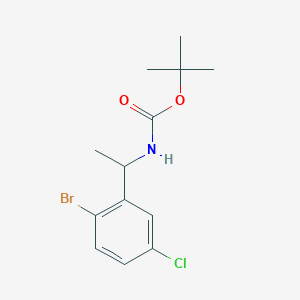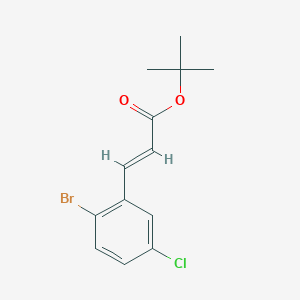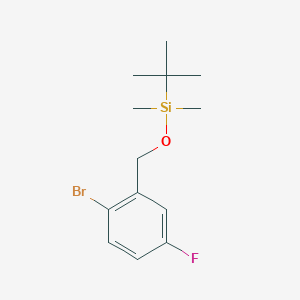
((2-Bromo-5-fluorobenzyl)oxy)(tert-butyl)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2-Bromo-5-fluorobenzyl)oxy)(tert-butyl)dimethylsilane is a chemical compound with the molecular formula C11H14BrFO. It is a derivative of benzyl alcohol where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is used in various organic synthesis processes, particularly as an intermediate in the preparation of more complex molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2-Bromo-5-fluorobenzyl)oxy)(tert-butyl)dimethylsilane typically involves the protection of 2-Bromo-5-fluorobenzyl alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
((2-Bromo-5-fluorobenzyl)oxy)(tert-butyl)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding fluorobenzyl alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions
Major Products
Oxidation: 2-Bromo-5-fluorobenzaldehyde or 2-Bromo-5-fluorobenzoic acid.
Reduction: 2-Fluorobenzyl alcohol.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used
Applications De Recherche Scientifique
((2-Bromo-5-fluorobenzyl)oxy)(tert-butyl)dimethylsilane is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the preparation of biologically active compounds for drug discovery.
Medicine: As a precursor in the synthesis of pharmaceutical agents.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of ((2-Bromo-5-fluorobenzyl)oxy)(tert-butyl)dimethylsilane involves its role as a protected intermediate. The TBDMS group protects the hydroxyl group during various chemical reactions, preventing unwanted side reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-fluorobenzyl alcohol: The unprotected form of the compound.
2-Bromo-5-fluorobenzaldehyde: An oxidized form of the compound.
2-Fluorobenzyl alcohol: A reduced form of the compound
Uniqueness
((2-Bromo-5-fluorobenzyl)oxy)(tert-butyl)dimethylsilane is unique due to the presence of the TBDMS protecting group, which allows for selective reactions at other functional sites without affecting the hydroxyl group. This makes it a valuable intermediate in multi-step organic synthesis .
Propriétés
IUPAC Name |
(2-bromo-5-fluorophenyl)methoxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrFOSi/c1-13(2,3)17(4,5)16-9-10-8-11(15)6-7-12(10)14/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFQSOOKBJTVKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C=CC(=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrFOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
